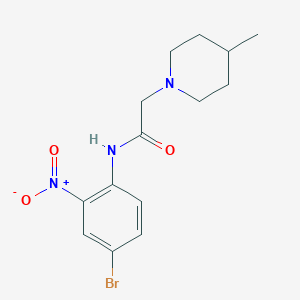![molecular formula C11H13N3O4S B4140038 methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4140038.png)
methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate
Vue d'ensemble
Description
Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. The compound is synthesized through a specific method and has been found to have several potential applications in various fields, including biomedical research. In
Applications De Recherche Scientifique
Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate has several potential applications in scientific research. The compound has been found to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, the compound has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate is not fully understood. However, it has been suggested that the compound exerts its anti-tumor activity by inducing apoptosis in cancer cells. The compound has also been found to inhibit the growth of various bacterial strains by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate has been found to have several biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, the compound has also been found to inhibit the growth of various bacterial strains by disrupting bacterial cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and can be purified through crystallization. Additionally, the compound has been found to exhibit potent anti-tumor and antimicrobial activity, making it a potential candidate for cancer therapy and the development of new antibiotics.
However, there are also limitations to the use of Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate in lab experiments. The compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Additionally, the compound may exhibit off-target effects, which could limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research on Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate. One potential direction is to study the compound's toxicity and pharmacokinetics in vivo to better understand its potential for cancer therapy and the development of new antibiotics. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and identify potential off-target effects. Finally, the compound could be further optimized through medicinal chemistry approaches to enhance its potency and selectivity.
Propriétés
IUPAC Name |
methyl N-[(2-methoxybenzoyl)carbamothioylamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-17-8-6-4-3-5-7(8)9(15)12-10(19)13-14-11(16)18-2/h3-6H,1-2H3,(H,14,16)(H2,12,13,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECPCEBENWSJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NNC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-methoxybenzoyl)amino]carbonothioyl}hydrazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-bromophenyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4139973.png)
![methyl 4-{3-[4-(dimethylamino)phenyl]-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl}benzoate](/img/structure/B4139979.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclobutanamine](/img/structure/B4139985.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4139992.png)
![4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)](/img/structure/B4140001.png)

![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4140021.png)
![N-(4-bromophenyl)-2-[(8-methyl-6-oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)thio]acetamide](/img/structure/B4140030.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)acetamide](/img/structure/B4140042.png)
![N'-[2-(3-chlorophenyl)-4-quinazolinyl]-N,N-diethyl-1,2-ethanediamine hydrochloride](/img/structure/B4140047.png)
![2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4140053.png)
![N-[3-(4-morpholinyl)propyl]-5-nitro-4,6-pyrimidinediamine](/img/structure/B4140061.png)